
2,4,6-Tribromo-5-nonylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is an organic compound characterized by the presence of three bromine atoms and a nonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-5-nonylbenzene-1,3-diol typically involves the bromination of nonylbenzene derivatives. The process begins with the preparation of nonylbenzene, followed by the introduction of bromine atoms at specific positions on the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromo-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives. Substitution reactions can result in the formation of various functionalized benzene compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-5-nonylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4,6-Tribromo-5-nonylbenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nonyl group contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the nonyl group.
1,2,4-Tribromobenzene: Another brominated benzene derivative with different bromine positions.
2,4,6-Tribromo-3-hydroxybenzoic acid: Contains a carboxyl group instead of a nonyl group.
Uniqueness
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is unique due to the presence of both the nonyl group and multiple bromine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
61621-53-2 |
|---|---|
Molekularformel |
C15H21Br3O2 |
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
2,4,6-tribromo-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H21Br3O2/c1-2-3-4-5-6-7-8-9-10-11(16)14(19)13(18)15(20)12(10)17/h19-20H,2-9H2,1H3 |
InChI-Schlüssel |
PGENLEXIHIGDLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
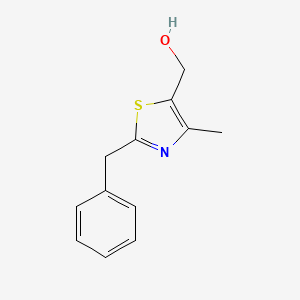
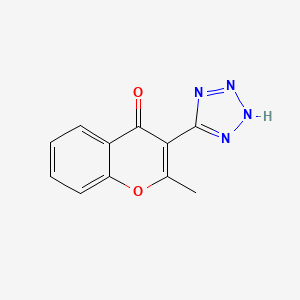
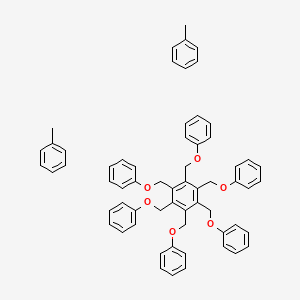
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)
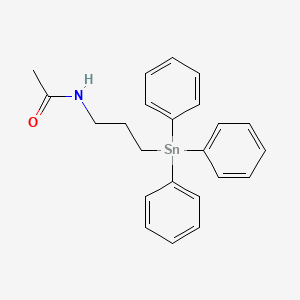
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
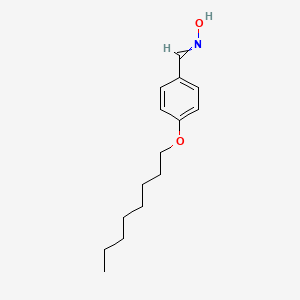

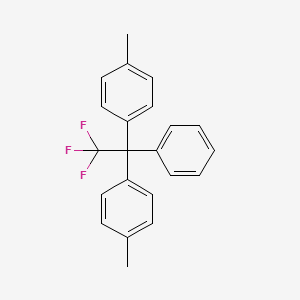
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)


![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
